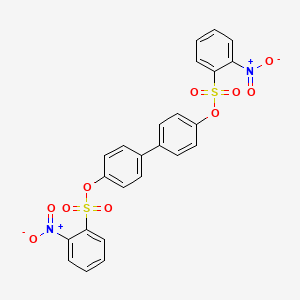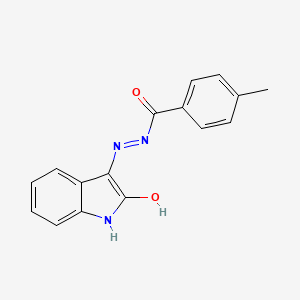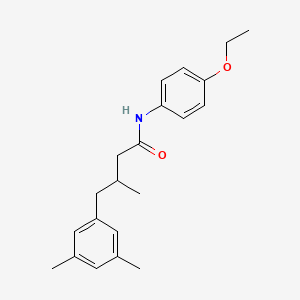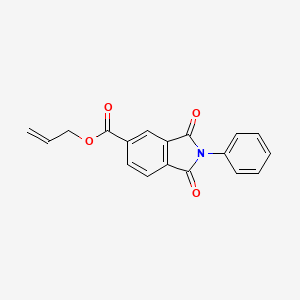
Biphenyl-4,4'-diyl bis(2-nitrobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with biphenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The nitrobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE exerts its effects involves the interaction of its nitrobenzenesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor used in the synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE.
4-Nitrobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different substitution patterns.
2,4-Dinitrobenzenesulfonyl Chloride: Contains two nitro groups, offering different reactivity and applications compared to the mono-nitro derivative.
Uniqueness
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler sulfonyl chlorides. This makes it particularly valuable in applications requiring robust chemical properties .
Propriétés
Formule moléculaire |
C24H16N2O10S2 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O10S2/c27-25(28)21-5-1-3-7-23(21)37(31,32)35-19-13-9-17(10-14-19)18-11-15-20(16-12-18)36-38(33,34)24-8-4-2-6-22(24)26(29)30/h1-16H |
Clé InChI |
WOMWDUOWRCNMHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)

![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)


![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704786.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11704788.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704812.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11704819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11704833.png)
